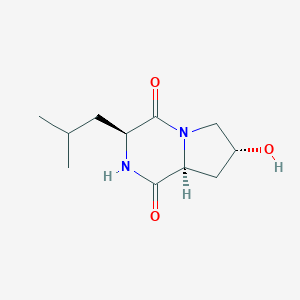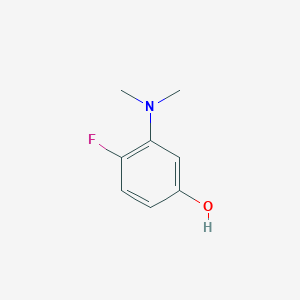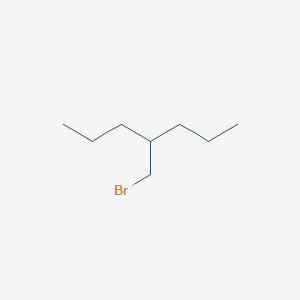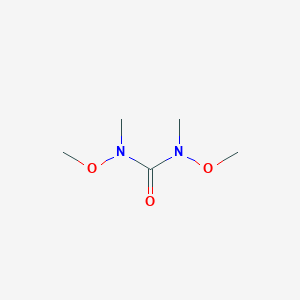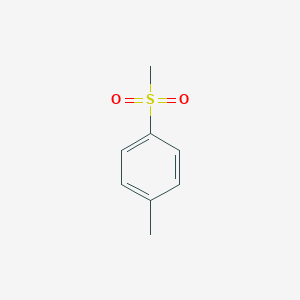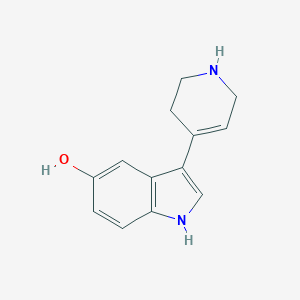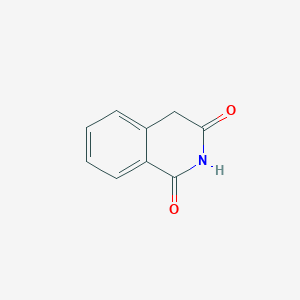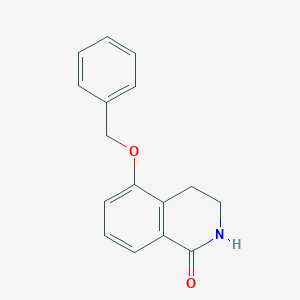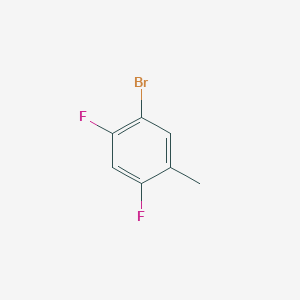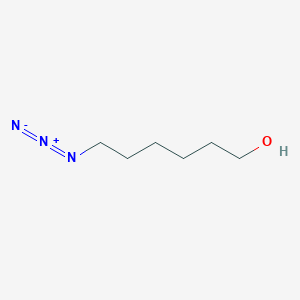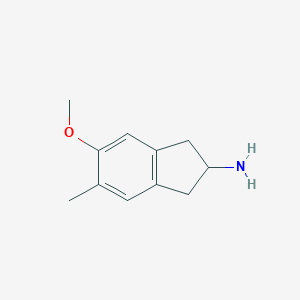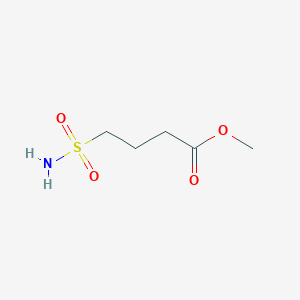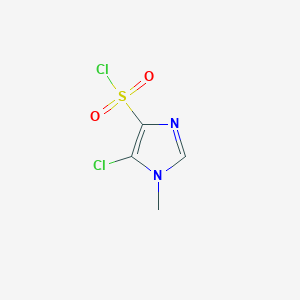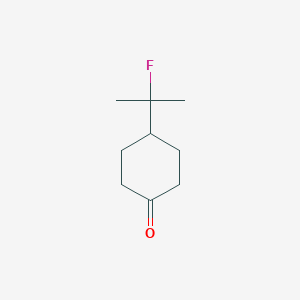
4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoropropan-2-yl)cyclohexanone (4F-MPH) is a synthetic compound that belongs to the class of substituted phenidates. It is a stimulant drug that is structurally similar to methylphenidate (MPH) and is used for research purposes.
Mécanisme D'action
The mechanism of action of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone is similar to that of methylphenidate. It acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to increased levels in the brain. This results in increased stimulation of the central nervous system, leading to increased alertness, focus, and cognitive function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone include increased heart rate, blood pressure, and body temperature. It has also been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and cognitive function. 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has also been shown to increase the release of serotonin in the brain, which may contribute to its mood-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone in lab experiments is its structural similarity to methylphenidate, which allows for direct comparison of the effects of these drugs. However, 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has a longer half-life than methylphenidate, which may make it more difficult to control dosing and timing of experiments. Additionally, the potential for abuse and addiction of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone may limit its use in lab experiments.
Orientations Futures
Future research on 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone could focus on its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or narcolepsy. Additionally, further studies could investigate the effects of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone on neurotransmitter systems other than dopamine and norepinephrine, such as the glutamate system. Finally, research could focus on developing safer and more effective stimulant drugs that have fewer side effects and less potential for abuse.
Méthodes De Synthèse
The synthesis of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone involves the reaction of 4-fluorobutyrophenone with cyclohexylmagnesium bromide in the presence of a catalyst. The resulting product is then reduced with lithium aluminum hydride to form 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone is commonly used in scientific research as a tool to study the effects of stimulant drugs on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and cognitive function. 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has also been used to study the effects of stimulant drugs on behavior and addiction.
Propriétés
Numéro CAS |
177995-52-7 |
|---|---|
Nom du produit |
4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone |
Formule moléculaire |
C9H15FO |
Poids moléculaire |
158.21 g/mol |
Nom IUPAC |
4-(2-fluoropropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H15FO/c1-9(2,10)7-3-5-8(11)6-4-7/h7H,3-6H2,1-2H3 |
Clé InChI |
GFFIVUKEJGHYKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCC(=O)CC1)F |
SMILES canonique |
CC(C)(C1CCC(=O)CC1)F |
Synonymes |
4-(2-Fluoropropan-2-yl)cyclohexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



